molecular formula C9H12N3+ B1630453 (1-Methyl-1h-benzimidazol-2-yl)methylamine CAS No. 20028-40-4

(1-Methyl-1h-benzimidazol-2-yl)methylamine

Cat. No.: B1630453
CAS No.: 20028-40-4
M. Wt: 162.21 g/mol
InChI Key: GFQZSGGPNZDNBC-UHFFFAOYSA-O
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Description

(1-Methyl-1h-benzimidazol-2-yl)methylamine: is an organic compound with the molecular formula C9H11N3 It is a derivative of benzimidazole, featuring a methyl group at the first position and a methylamine group at the second position of the benzimidazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1h-benzimidazol-2-yl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with N-Methylbenzene-1,2-diamine.

    Cyclization: The diamine undergoes cyclization with formic acid or a formamide derivative to form 1-Methylbenzimidazole.

    Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as chloromethylamine hydrochloride to introduce the methylamine group at the second position.

The reaction conditions often involve heating under reflux and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1h-benzimidazol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamine position.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1h-benzimidazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. For instance, it inhibits the binding of p34 protein to NEDD4-1 protein, which can be useful in cancer research .

Medicine

In medicine, this compound has shown promise as an HIV integrase inhibitor, potentially contributing to the development of new antiviral therapies .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1h-benzimidazol-2-yl)methanol
  • (1-Methyl-1h-benzimidazol-2-yl)acetic acid
  • (1-Methyl-1h-benzimidazol-2-yl)ethylamine

Uniqueness

Compared to these similar compounds, (1-Methyl-1h-benzimidazol-2-yl)methylamine is unique due to its specific functional groups that allow for diverse chemical modifications. Its ability to inhibit specific proteins and enzymes also sets it apart, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

20028-40-4

Molecular Formula

C9H12N3+

Molecular Weight

162.21 g/mol

IUPAC Name

(1-methylbenzimidazol-2-yl)methylazanium

InChI

InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3/p+1

InChI Key

GFQZSGGPNZDNBC-UHFFFAOYSA-O

SMILES

CN1C2=CC=CC=C2N=C1CN

Canonical SMILES

CN1C2=CC=CC=C2N=C1C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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